molecular formula C9H10BrClN4 B6200919 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 2694729-53-6

1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B6200919
CAS No.: 2694729-53-6
M. Wt: 289.6
InChI Key:
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Description

The compound is a derivative of bromophenyl and triazol, similar to compounds such as (1- (4-Bromophenyl)cyclopropyl)methanamine hydrochloride and 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E … . These compounds are often used in organic syntheses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of (1- (4-Bromophenyl)cyclopropyl)methanamine hydrochloride and 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E … . These compounds contain a bromophenyl group and a triazol group, similar to the compound you’re interested in.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of related compounds such as 2- (5- (4-bromophenyl)-4H-1,2,4-triazol-3-yl)acetonitrile and (2-Bromophenyl)methanamine . These compounds have specific melting points, boiling points, and densities.

Safety and Hazards

Based on the safety information for related compounds, it’s likely that this compound would also have specific safety considerations. For example, (2-Bromophenyl)methanamine has specific hazard statements and precautionary statements .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride involves the reaction of 2-bromobenzylamine with 4H-1,2,4-triazole-3-carboxylic acid, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "2-bromobenzylamine", "4H-1,2,4-triazole-3-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: 2-bromobenzylamine is reacted with 4H-1,2,4-triazole-3-carboxylic acid in methanol to yield the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to yield the amine intermediate.", "Step 3: The amine intermediate is treated with hydrochloric acid in diethyl ether to yield the final product, 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride." ] }

CAS No.

2694729-53-6

Molecular Formula

C9H10BrClN4

Molecular Weight

289.6

Purity

95

Origin of Product

United States

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